molecular formula C22H22N4O4S B11138613 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11138613
M. Wt: 438.5 g/mol
InChI Key: HUAZJSIVCLDOBX-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety and an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antibacterial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22N4O4S/c1-26-16-10-13(29-2)11-18(30-3)14(16)12-17(26)21(28)23-9-8-20(27)25-22-24-15-6-4-5-7-19(15)31-22/h4-7,10-12H,8-9H2,1-3H3,(H,23,28)(H,24,25,27)

InChI Key

HUAZJSIVCLDOBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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